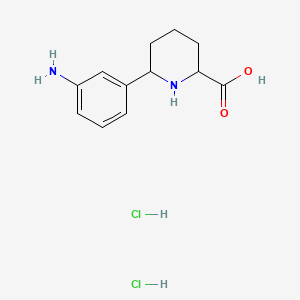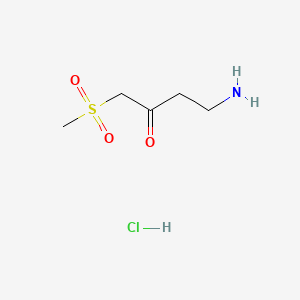![molecular formula C9H13IO B6607589 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 2839157-73-0](/img/structure/B6607589.png)
1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane (IOMH) is a member of the oxabicyclo family of compounds, which are a group of heterocyclic organic compounds containing seven atoms in a ring structure. IOMH is a versatile molecule with a wide range of applications in the scientific and medical fields. It is used in the synthesis of various organic compounds, as a catalyst in the production of polymers, and as a reagent for biochemical and physiological studies.
作用机制
The mechanism of action of 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane is not fully understood. However, it is believed that this compound acts as an electron donor, donating electrons to molecules or atoms in the vicinity. This electron donation can lead to a variety of reactions, depending on the type of molecule or atom that is being donated to. For example, this compound can be used to form amines, amides, and alcohols through the addition of the iodomethyl group to the 1-ethenyl-7-oxabicyclo[2.2.1]heptane molecule. Additionally, this compound can be used to form polymers, such as polyurethane and polyvinyl acetate, through the catalytic polymerization of monomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, this compound may act as an anti-inflammatory agent, reducing inflammation in the body. Furthermore, this compound may act as a modulator of various enzymes and proteins, altering their activity and affecting their function.
实验室实验的优点和局限性
1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane is a versatile molecule with a wide range of applications in the scientific and medical fields. One of the main advantages of using this compound in lab experiments is its stability. This compound is relatively stable and does not decompose easily, making it an ideal reagent for a variety of experiments. Additionally, this compound is relatively non-toxic and can be used safely in a laboratory setting. However, this compound is sensitive to light and heat and must be stored in a dark, cool place to ensure its stability.
未来方向
The potential applications of 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane are vast and varied. It has been suggested that this compound may be used in the synthesis of drugs, as a catalyst for the production of polymers, and as a reagent for biochemical and physiological studies. Additionally, this compound may be used to study the mechanism of action of various enzymes and proteins, as well as to investigate the effects of various drugs on the body. Furthermore, this compound may be further explored as an antioxidant and anti-inflammatory agent, as well as a modulator of various enzymes and proteins. Finally, this compound may be used in the development of new materials, such as polymeric materials, for use in a variety of applications.
合成方法
1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane is synthesized through a process known as the iodomethylation of 1-ethenyl-7-oxabicyclo[2.2.1]heptane. The reaction involves the addition of an iodomethyl group to the 1-ethenyl-7-oxabicyclo[2.2.1]heptane molecule, resulting in the formation of this compound. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is typically carried out at temperatures between 80 and 120 degrees Celsius.
科学研究应用
1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane has been used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and biochemical and physiological studies. It is used as a reagent in organic synthesis to form various organic compounds, including amines, amides, and alcohols. Additionally, this compound is used as a catalyst in the production of polymers, such as polyurethane and polyvinyl acetate. In biochemical and physiological studies, this compound is used to study the mechanism of action of various enzymes and proteins, as well as to investigate the effects of various drugs on the body.
属性
IUPAC Name |
1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO/c1-2-8-3-5-9(7-10,11-8)6-4-8/h2H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBJBPVAULGASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC12CCC(O1)(CC2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate](/img/structure/B6607507.png)
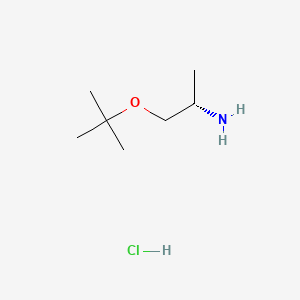

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B6607537.png)
![1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B6607554.png)
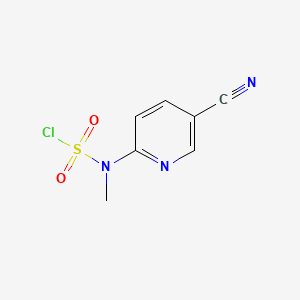
![4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride](/img/structure/B6607564.png)
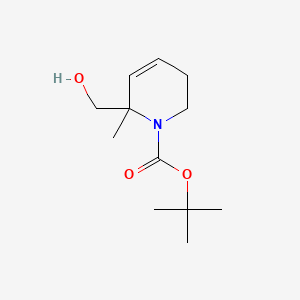
![4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid](/img/structure/B6607573.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride](/img/structure/B6607584.png)
![tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)
![octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride](/img/structure/B6607614.png)
